molecular formula C17H15NOS B4277313 N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide

N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B4277313
M. Wt: 281.4 g/mol
InChI Key: XPYHROQHXQKXGE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzothiophene core with a carboxamide group at the 3-position and a 2,5-dimethylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene core or the phenyl ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-11-7-8-12(2)15(9-11)18-17(19)14-10-20-16-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYHROQHXQKXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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